molecular formula C70H90Br2Si B12516588 Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane CAS No. 682809-61-6

Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane

Cat. No.: B12516588
CAS No.: 682809-61-6
M. Wt: 1119.4 g/mol
InChI Key: JCXRRQHHZWQFHA-UHFFFAOYSA-N
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Description

Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 7-bromo-9,9-dioctyl-9H-fluoren-2-yl groups attached to a central silicon atom, which is also bonded to two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane typically involves the following steps:

    Starting Materials: The synthesis begins with 2,7-dibromo-9,9-dioctylfluorene and diphenylsilane.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling. The reaction conditions include the use of a base (e.g., potassium carbonate) and a solvent (e.g., toluene or tetrahydrofuran).

    Purification: The product is purified using column chromatography to obtain the desired compound in high purity

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atoms in the fluorenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Cross-Coupling Reactions: The fluorenyl groups can engage in further cross-coupling reactions to form extended conjugated systems.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized fluorenes, while cross-coupling reactions can produce extended conjugated polymers .

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Fluorescent Probes: The compound’s fluorescent properties make it useful as a probe in biological imaging and diagnostics.

Industry:

Mechanism of Action

The mechanism by which Bis(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)(diphenyl)silane exerts its effects is primarily related to its electronic properties. The fluorenyl groups provide a conjugated system that can participate in electronic transitions, making the compound useful in optoelectronic applications. The silicon atom serves as a central scaffold, enhancing the compound’s stability and facilitating its incorporation into various materials .

Comparison with Similar Compounds

  • 2,7-Dibromo-9,9-dimethyl-9H-fluorene
  • 9,9-Dioctyl-2,7-dibromofluorene
  • 9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester

Comparison:

This detailed overview highlights the significance of this compound in various scientific and industrial applications

Properties

CAS No.

682809-61-6

Molecular Formula

C70H90Br2Si

Molecular Weight

1119.4 g/mol

IUPAC Name

bis(7-bromo-9,9-dioctylfluoren-2-yl)-diphenylsilane

InChI

InChI=1S/C70H90Br2Si/c1-5-9-13-17-21-31-47-69(48-32-22-18-14-10-6-2)65-51-55(71)39-43-61(65)63-45-41-59(53-67(63)69)73(57-35-27-25-28-36-57,58-37-29-26-30-38-58)60-42-46-64-62-44-40-56(72)52-66(62)70(68(64)54-60,49-33-23-19-15-11-7-3)50-34-24-20-16-12-8-4/h25-30,35-46,51-54H,5-24,31-34,47-50H2,1-4H3

InChI Key

JCXRRQHHZWQFHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=C(C=CC(=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC6=C(C=C5)C7=C(C6(CCCCCCCC)CCCCCCCC)C=C(C=C7)Br)C8=C1C=C(C=C8)Br)CCCCCCCC

Origin of Product

United States

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